Isopropyl chloro(oxo)acetate

Description

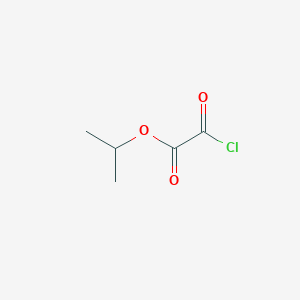

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-chloro-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(2)9-5(8)4(6)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGNIJXHGYDYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl Chloro Oxo Acetate

Esterification Approaches to α-Chloro-α-Keto Esters

The esterification of chlorooxoacetic acid and its derivatives is a fundamental approach for the synthesis of α-chloro-α-keto esters like isopropyl chloro(oxo)acetate.

Direct Esterification Pathways from Chlorooxoacetic Acid

Direct esterification of chlorooxoacetic acid with isopropanol (B130326) is a common synthetic route. This reaction typically involves heating the two reactants in the presence of an acid catalyst. researchgate.net One method involves the reaction of chloroacetic acid with isopropanol, which can be catalyzed by substances like p-toluenesulfonic acid, often under microwave conditions to improve yield and reduce reaction time.

Another approach is the continuous esterification of monochloroacetic acid with lower aliphatic alcohols (C1-C4) at elevated temperatures (155-165 °C). In this process, the resulting ester and water are distilled off. The reaction is initiated with the alcohol, monochloroacetic acid, and a small amount of catalyst, with continuous addition of these components. google.com

Catalytic Systems for Enhanced Process Efficiency

Various catalytic systems have been developed to enhance the efficiency of the esterification process. These catalysts aim to increase the reaction rate, improve yield, and allow for milder reaction conditions.

Lewis Acids: Lewis acids such as zinc methanesulfonate (B1217627) and lanthanide methanesulfonates have been shown to be effective catalysts. researchgate.net For instance, lanthanide methanesulfonate was found to be the most effective in the esterification of chloroacetic acid with isopropanol, achieving a yield of 88.7% under specific conditions. researchgate.net

Lanthanum Dodecyl Sulfate (B86663) (LDDS): LDDS has been used as a water-tolerant Lewis acid catalyst for the synthesis of isopropyl chloroacetate (B1199739) from chloroacetic acid and isopropanol. scielo.br This catalyst has demonstrated high activity, leading to a 98.3% conversion rate under optimized conditions. scielo.br

Inorganic Metal Salts of Organic Sulfonates: These have been utilized to improve both the yield and purity of the final product.

Heteropolyacids: Pure or supported on carbon, heteropolyacids can catalyze the esterification of carboxylic acids. The reaction rate is proportional to the proton concentration, and the catalyst can often be recycled. researchgate.net

Other Catalysts: Other catalysts investigated include p-toluenesulfonic acid salts, which can reduce synthesis duration and lower the acid number of the reaction products. uran.ua B(C₆F₅)₃ has also been noted as a Lewis acid catalyst in a modified procedure for synthesizing related compounds. vulcanchem.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. whiterose.ac.ukthieme-connect.comrsc.orgrsc.org Key parameters that are often adjusted include:

Molar Ratio of Reactants: The ratio of isopropanol to chloroacetic acid significantly impacts the conversion rate. For instance, a molar ratio of 1.2:1 (isopropanol to chloroacetic acid) has been found to be optimal in certain catalytic systems. scielo.br

Catalyst Concentration: The amount of catalyst used is a critical factor. In the case of LDDS, a 1% molar concentration relative to chloroacetic acid was found to be ideal. scielo.br

Reaction Time and Temperature: These parameters are interdependent and need to be carefully controlled. For the LDDS-catalyzed reaction, a reaction time of 2.5 hours at reflux temperature was optimal. scielo.br Continuous processes may operate at higher temperatures, such as 155-165 °C. google.com

Water Removal: The removal of water, a byproduct of esterification, drives the reaction towards the products. This is often achieved by using a water-carrying agent like cyclohexane (B81311) or benzene, or through distillation. researchgate.netscielo.br

Table 1: Optimization of Reaction Parameters for Isopropyl Chloroacetate Synthesis using LDDS Catalyst

| Parameter | Condition | Result |

|---|---|---|

| Molar Ratio (Isopropanol:Chloroacetic Acid) | 1.2:1 | Optimal for high conversion |

| Catalyst Concentration (LDDS) | 1.0% (molar percent of chloroacetic acid) | 98.3% esterification conversion |

| Reaction Time | 2.5 hours | Sufficient for reaction completion |

| Water-carrying Agent | 5 mL Cyclohexane | Effective water removal |

| Temperature | Reflux Temperature | Provides necessary energy for reaction |

This table is based on findings from a study on the esterification of chloroacetic acid and isopropanol using lanthanum dodecyl sulfate (LDDS) as a catalyst. scielo.br

Functionalization and Derivatization Strategies

Alternative synthetic routes involve the functionalization of other molecules to introduce the necessary chloro- and oxoacetate moieties.

Introduction of the Isopropyl Moiety in α-Keto Ester Synthesis

The isopropyl group can be introduced through various methods. One common strategy is the reaction of a precursor molecule with an isopropyl-containing reagent. For example, saccharin (B28170) sodium can be reacted with isopropyl chloroacetate in dimethylformamide to produce isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. google.comprepchem.com This intermediate can then undergo further reactions. google.comprepchem.com

Another approach involves the synthesis of α-keto acids and their subsequent esterification. For instance, α-keto acids can be produced through methods like the carboxylation of certain substrates, followed by oxidation. google.com The resulting α-keto acid can then be esterified to yield the desired isopropyl ester. google.com Research has also been conducted on the synthesis of 2-keto-3-deoxy-D-erythro-hexonic acid isopropyl ester, highlighting the importance of the isopropyl ester in specific biological contexts. researchgate.net

Platinum-catalyzed C-H acylation using ethyl chlorooxoacetate is a method for introducing an α-keto ester functional group, although this example uses an ethyl ester, the principle could be applied to isopropyl esters. nih.govacs.orgresearchgate.netnih.gov

Halogenation Techniques at the Alpha-Position of Oxoacetates

The introduction of a halogen at the alpha-position of a ketone or ester is a key step in the synthesis of compounds like this compound. This is typically achieved through α-halogenation. wikipedia.orglibretexts.orgchemistrysteps.comyoutube.comlibretexts.org

The α-position to a carbonyl group is readily halogenated due to the ability to form an enol or enolate intermediate. wikipedia.orglibretexts.orgchemistrysteps.com The reaction can be carried out under either acidic or basic conditions with elemental halogens (Cl₂, Br₂, I₂). wikipedia.orgchemistrysteps.com

Acid-Catalyzed Halogenation: In an acidic medium, the ketone or ester undergoes tautomerization to form an enol. The enol then acts as a nucleophile and reacts with the halogen. libretexts.orgchemistrysteps.com This method is often preferred for monohalogenation because the introduction of a halogen atom deactivates the carbonyl group towards further protonation, making subsequent halogenations slower. wikipedia.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then reacts with the halogen. libretexts.orgchemistrysteps.com This method can lead to polyhalogenation because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making further deprotonation and halogenation more favorable. wikipedia.orglibretexts.org

For unsymmetrical ketones, the regioselectivity of halogenation differs between acidic and basic conditions. In acidic solution, halogenation tends to occur at the more substituted α-carbon, whereas in basic solution, it occurs at the less substituted position. wikipedia.orgchemistrysteps.com

Reactivity Profiles and Mechanistic Investigations of Isopropyl Chloro Oxo Acetate

Nucleophilic Reactivity at the α-Keto Carbonyl Center

The α-keto carbonyl group of isopropyl chloro(oxo)acetate, while less electrophilic than the adjacent acyl chloride, can participate in various nucleophilic addition and condensation reactions, often in an intramolecular fashion or after the more reactive acyl chloride has been consumed.

Addition Reactions to the Oxo Group

Direct nucleophilic addition to the α-keto carbonyl center is complicated by the presence of the highly reactive acyl chloride group. Strong, non-selective nucleophiles such as Grignard reagents (R-MgX) are expected to react preferentially with the acyl chloride moiety first. youtube.comyoutube.com Following the initial reaction at the acyl chloride, which would form a ketone, a second equivalent of the Grignard reagent could then attack the newly formed ketone or the original α-keto carbonyl. masterorganicchemistry.com A third equivalent would be required to react with the significantly less reactive ester group. masterorganicchemistry.com

Achieving selective addition solely at the α-keto position requires specific reaction conditions or specialized reagents that can differentiate between the two carbonyl groups. The increased electrophilicity of ketones activated by adjacent electron-withdrawing groups, such as trifluoromethyl ketones, suggests that the α-keto group in this compound is significantly activated. nih.gov However, this activation is generally insufficient to overcome the superior reactivity of the acyl chloride.

Condensation and Cyclization Reactions

This compound and related alkyloxalyl chlorides can undergo condensation and cyclization reactions where both carbonyl groups participate. A notable example is the reaction with alkyl or aryl isothiocyanates. This reaction proceeds via attack on both double bonds of the heterocumulene to yield 3-substituted 2,2-dichlorothiazolidine-4,5-diones in a cycloaddition process. acs.org Similarly, reactions with isocyanates can produce 5,5-dichlorooxazolidine-2,4-diones. acs.org These transformations occur through labile acyclic intermediates followed by cyclization onto one of the carbonyl groups. acs.org

The mechanism involves the initial nucleophilic attack of the heterocumulene on one of the carbonyls of the oxalyl chloride derivative, followed by an intramolecular cyclization to form the heterocyclic ring system.

Reactivity of the Alpha-Chlorine Atom

The chlorine atom in this compound is part of an acyl chloride functional group, which is one of the most reactive carboxylic acid derivatives. youtube.com Consequently, the primary mode of reactivity for this compound involves nucleophilic acyl substitution at this position. masterorganicchemistry.comuomustansiriyah.edu.iq

Nucleophilic Substitution Reactions

The carbon atom of the acyl chloride is highly electrophilic, readily reacting with a wide range of nucleophiles under mild conditions to displace the chloride anion, which is an excellent leaving group. youtube.com These reactions typically proceed via a tetrahedral intermediate. uomustansiriyah.edu.iq

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol (R'OH), often with a base like pyridine (B92270) to neutralize the HCl byproduct, this compound is converted to the corresponding unsymmetrical oxalate (B1200264) diester. uomustansiriyah.edu.iqwikipedia.orgchemeurope.com

Reaction with Amines (Aminolysis): Primary and secondary amines react rapidly to form oxamides. wikipedia.orggoogle.com

Reaction with Water (Hydrolysis): Like other acyl chlorides, it reacts with water, potentially vigorously, to hydrolyze to the corresponding monoester of oxalic acid and hydrochloric acid. wikipedia.orglibretexts.org

Friedel-Crafts Acylation: With an aromatic compound (arene) and a Lewis acid catalyst such as aluminum chloride (AlCl₃), it undergoes Friedel-Crafts acylation to produce an aryl keto-ester. wikipedia.orgchemeurope.comwikipedia.org This reaction is advantageous as the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgmasterorganicchemistry.com

Reaction with Carboxylates: Reaction with a carboxylate salt (R'COO⁻) yields a mixed anhydride. uomustansiriyah.edu.iq

| Nucleophile | Reagent Type | Product Type | Conditions | Reference |

|---|---|---|---|---|

| R'-OH | Alcohol | Oxalate Diester | Pyridine or other base | wikipedia.orgchemeurope.com |

| R'₂NH | Amine | Oxamide Ester | Typically no catalyst needed | wikipedia.orggoogle.com |

| H₂O | Water | Oxalic Acid Monoester | Reaction occurs readily | wikipedia.orglibretexts.org |

| Arene | Aromatic Compound | Aryl Keto-Ester | Lewis Acid (e.g., AlCl₃) | wikipedia.orgmasterorganicchemistry.com |

| R'-COO⁻ | Carboxylate | Mixed Anhydride | Anhydrous conditions | uomustansiriyah.edu.iq |

Stereochemical Outcomes of Chlorine Displacement

Nucleophilic acyl substitution reactions occur at an sp²-hybridized, trigonal planar carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, and the original stereochemistry of the carbon center is not a factor as it is achiral. Therefore, the displacement of the chlorine atom itself does not involve stereochemical inversion or retention at the reaction center.

However, stereochemistry becomes relevant when this compound reacts with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine. In such cases, the reaction will produce diastereomeric products. The relative ratio of these diastereomers is determined by the degree of stereochemical induction, which depends on the steric and electronic properties of both the substrate and the chiral nucleophile. The approach of the nucleophile to the two faces of the planar acyl chloride group may not be equally favored, leading to one diastereomer being formed in excess.

Transformations of the Ester Functional Group

The isopropyl ester functional group is the least reactive of the three carbonyl-based functionalities in the molecule. Transformations at this site generally require conditions that would also affect the more reactive acyl chloride and α-keto groups. Therefore, any reaction targeting the ester must either be performed after the other groups have been derivatized or with a large excess of a reagent that reacts sequentially.

Hydrolysis (Saponification): The ester can be hydrolyzed to a carboxylate under basic conditions (e.g., using NaOH). This reaction would typically occur after the acyl chloride has been hydrolyzed or converted to another functional group. The resulting product, after acidic workup, would be the mono-acid derivative of the corresponding oxalamide or oxalate ester.

Transesterification: The isopropoxy group can be exchanged by reacting with a different alcohol in the presence of an acid or base catalyst. This reaction must compete with the much faster reaction of the alcohol at the acyl chloride site, making direct transesterification without prior modification of the acyl chloride challenging.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents will react with the ester group, but only after reacting with the acyl chloride and ketone centers first. masterorganicchemistry.com Typically, two equivalents of the Grignard reagent add to an ester, resulting in a tertiary alcohol after an intermediate ketone is formed and subsequently attacked. masterorganicchemistry.comyoutube.com For this to occur with this compound, at least three equivalents of the Grignard reagent would be needed to first react with the acyl chloride and then the keto group, before a fourth and fifth equivalent could attack the ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. However, LiAlH₄ would also readily reduce the acyl chloride and the ketone, leading to a complex mixture of products unless the other functional groups are protected or modified beforehand.

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving this compound are inferred from studies of analogous acyl chlorides. These investigations provide a framework for understanding the kinetics and intermediates involved in its transformations.

The rate of hydrolysis is influenced by factors such as the polarity of the solvent and the electronic effects of the alkyl group. For instance, the hydrolysis of isopropyl chloroformate has been shown to proceed via a mechanism with some unimolecular (SN1) character, which is a departure from the more common bimolecular (SN2) pathway observed for less sterically hindered acyl chlorides. cdnsciencepub.com This suggests that the isopropyl group may facilitate the formation of a carbocationic intermediate.

Table 2: Comparative Half-lives for Hydrolysis of Related Acyl Chlorides in Water

| Compound | Temperature (°C) | Half-life (minutes) |

| Methyl chloroformate | 25 | 1.4 |

| Ethyl chloroformate | 25 | 3.2 |

| Isopropyl chloroformate | 25 | 53.2 |

Source: Adapted from kinetic data for chloroformate esters. researchgate.net The longer half-life for isopropyl chloroformate suggests a change in mechanism or increased steric hindrance affecting the rate of hydrolysis.

The primary transient species in the reactions of this compound is the tetrahedral intermediate formed during the nucleophilic addition step. chemguide.co.ukchemguide.co.uk This intermediate is characterized by a central carbon atom bonded to the incoming nucleophile, the original carbonyl oxygen (which becomes an oxyanion), the chlorine atom, and the isopropoxycarbonyl group.

The existence of such tetrahedral intermediates is well-established in the study of nucleophilic acyl substitution reactions. libretexts.org While generally short-lived and not directly observable under normal reaction conditions, their formation is a key feature of the reaction pathway. In some cases, for related reactions, evidence for these intermediates has been obtained through spectroscopic studies at low temperatures or by trapping experiments.

For reactions proceeding through a more SN1-like mechanism, a transient acylium ion ([Cl(C=O)CO]⁺) could also be considered as a possible intermediate, although this is less common for acyl chlorides in the presence of strong nucleophiles.

Applications of Isopropyl Chloro Oxo Acetate in Complex Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The structure of Isopropyl chloro(oxo)acetate makes it an ideal starting material or intermediate for the synthesis of various heterocyclic compounds. The electrophilic carbon atom attached to the chlorine and the carbonyl carbon of the ester group provide two key reaction sites for cyclization strategies.

This compound is utilized in the multi-step synthesis of complex nitrogen-containing heterocycles. A notable example is its application in the synthesis of piroxicam analogues, which are non-steroidal anti-inflammatory drugs (NSAIDs). In a documented synthetic pathway, the process begins with the reaction of saccharin (B28170) sodium with this compound in dimethylformamide. This initial step yields isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate is then subjected to further reactions, including methylation and condensation with 2-aminopyridine, to ultimately form 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, a complex molecule featuring a nitrogen- and sulfur-containing heterocyclic core.

Table 1: Synthesis of a Benzothiazine Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Saccharin sodium, this compound | Dimethylformamide (DMF), 120°C | Isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide |

| 2 | Product from Step 1 | Sodium isopropoxide, Isopropanol (B130326) | Isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

| 3 | Product from Step 2 | Dimethyl sulfate (B86663), Aqueous-alcoholic basic medium | Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

This table outlines the key stages in the synthesis of a complex benzothiazine derivative where this compound is a crucial starting material.

As an α-halo ester, this compound is a classic substrate for the Darzens condensation (or glycidic ester condensation). This reaction involves the condensation of a ketone or aldehyde with the α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. These glycidic esters are themselves valuable oxygen-containing heterocycles (epoxides or oxiranes) and can serve as intermediates for the synthesis of other complex molecules, including larger ring systems or carbonyl compounds after rearrangement.

The general mechanism proceeds via the deprotonation of the α-carbon of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.

Table 2: The Darzens Condensation Reaction

| Reactant A | Reactant B | Base | Product Type |

|---|

This table illustrates the general scheme of the Darzens condensation using this compound to form oxygen-containing heterocycles.

Reagent for Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to organic synthesis. This compound provides a reactive electrophilic center that enables its use in several fundamental C-C bond-forming strategies.

While not a traditional acylating agent for reactions like Friedel-Crafts, this compound is a key component in related carbon-carbon bond-forming reactions that achieve a similar outcome. One of the most significant is the Reformatsky reaction. In this process, an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc. The zinc inserts into the carbon-chlorine bond to form an organozinc reagent (a zinc enolate). This reagent is nucleophilic enough to add to the carbonyl partner, and subsequent acidic workup yields a β-hydroxy ester. This reaction effectively creates a new C-C bond between the α-carbon of the chloroacetate (B1199739) and the carbonyl carbon.

Furthermore, this compound can act as an alkylating agent for "active methylene" compounds. Carbanions generated from compounds with two electron-withdrawing groups (such as diethyl malonate or ethyl acetoacetate) can readily displace the chloride in an SN2 reaction, forming a new C-C bond and extending the carbon chain of the active methylene compound.

The carbon-chlorine bond in this compound is susceptible to coupling reactions with various organometallic reagents. These reactions are powerful tools for creating C-C bonds by joining two different organic fragments.

Coupling with Organocuprates (Gilman Reagents): In the Corey-House synthesis, lithium diorganocuprates (R₂CuLi) react with alkyl halides to form a new alkane, with one of the R groups from the cuprate replacing the halogen. As a primary alkyl chloride derivative, this compound is an excellent substrate for this reaction. For example, reaction with lithium dimethylcuprate ((CH₃)₂CuLi) would displace the chloride to yield isopropyl propanoate.

Coupling with Grignard Reagents: While less straightforward than with organocuprates, Grignard reagents (RMgX) can also couple with alkyl halides, often in the presence of a catalyst such as a copper or iron salt. This provides another route to substitute the chlorine atom with a new alkyl or aryl group, thereby forming a C-C bond.

Table 3: C-C Bond Formation via Coupling Reactions

| Organometallic Reagent | Reaction Name | General Transformation |

|---|---|---|

| Lithium Diorganocuprate (R₂CuLi) | Corey-House Synthesis | Cl-CH₂-CO₂iPr + R₂CuLi → R-CH₂-CO₂iPr |

This table summarizes the coupling of this compound with common organometallic reagents to form new carbon-carbon bonds.

Precursor for Key Organic Scaffolds

Due to its versatile reactivity, this compound is a precursor in the industrial synthesis of several key organic scaffolds, most notably for active pharmaceutical ingredients.

One of the most prominent examples is its use in the synthesis of (DL)-Naproxen, a widely used NSAID. In a common synthetic route, 6-methoxy-2-acetylnaphthalene is treated with this compound in the presence of a base like sodium isopropoxide. This condensation reaction is followed by hydrolysis of the resulting ester to yield the naproxen scaffold.

Similarly, the closely related ethyl chloroacetate is used in the original Boots synthesis of Ibuprofen. The process involves a Darzens condensation between 4-isobutylacetophenone and the chloroacetate ester to form an α,β-epoxy ester. This intermediate is then converted through several steps into the final ibuprofen structure. The use of this compound in this context would proceed through an analogous pathway, highlighting its role as a foundational building block for the propanoic acid side chain characteristic of many profen drugs.

Pathways to α-Amino Acid Precursors

This compound serves as a valuable electrophile for the introduction of an isopropyl acetoxy group onto a nitrogen nucleophile, a key step in the synthesis of α-amino acid precursors. The presence of the chlorine atom alpha to the carbonyl group facilitates nucleophilic substitution reactions.

A well-established method for the synthesis of primary amines, which can be adapted for α-amino acid synthesis, is the Gabriel synthesis. masterorganicchemistry.comchemistrysteps.comlibretexts.org In a typical sequence, potassium phthalimide acts as a surrogate for ammonia. masterorganicchemistry.comperlego.com Its nitrogen anion attacks the electrophilic carbon of this compound, displacing the chloride ion in an SN2 reaction. chemistrysteps.com The resulting N-alkylated phthalimide intermediate can then be subjected to hydrolysis, often using hydrazine (the Ing-Manske procedure) or acidic conditions, to liberate the free amino group. masterorganicchemistry.comthermofisher.cn This sequence effectively yields the isopropyl ester of glycine, the simplest α-amino acid.

Gabriel Synthesis Adaptation:

| Step | Reactants | Product | Description |

| 1 | This compound + Potassium Phthalimide | N-(Isopropyloxycarbonylmethyl)phthalimide | SN2 displacement of chloride by the phthalimide anion. masterorganicchemistry.comchemistrysteps.com |

| 2 | N-(Isopropyloxycarbonylmethyl)phthalimide + Hydrazine (NH₂NH₂) | Isopropyl glycinate + Phthalhydrazide | Cleavage of the phthalimide group to release the primary amine. masterorganicchemistry.com |

Another approach involves the direct alkylation of amines or ammonia with this compound. nih.gov However, this method can be complicated by overalkylation, where the initially formed primary or secondary amine product is more nucleophilic than the starting amine, leading to a mixture of products. masterorganicchemistry.com More sophisticated methods, such as the O'Donnell amino acid synthesis, utilize a Schiff base of a glycine ester, which can be deprotonated and then alkylated with an electrophile like this compound to afford precursors to a variety of α-amino acids. organic-chemistry.org

Development of Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the construction of complex molecular architectures, particularly through cascade reactions. nih.govacs.org Cascade, or domino, reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. acs.org This approach offers significant advantages in terms of efficiency and atom economy.

This compound possesses two distinct electrophilic sites: the α-carbon and the ester carbonyl carbon. This allows for a programmed sequence of reactions. For instance, a nucleophile could first displace the chloride. The newly introduced functionality could then participate in an intramolecular reaction with the ester group.

A hypothetical cascade could involve an initial SN2 reaction with a dinucleophile, such as an amino alcohol. The nitrogen atom would displace the chloride, and the tethered hydroxyl group could then be induced to attack the ester carbonyl in an intramolecular cyclization, forming a lactone or other heterocyclic structure. The design of such cascade reactions is a cornerstone of modern synthetic strategy, enabling the rapid assembly of complex scaffolds from simple starting materials. nih.gov The ability of this compound to engage in sequential, site-selective transformations makes it a valuable tool in the development of novel synthetic methodologies aimed at creating intricate molecular frameworks.

Computational and Theoretical Chemistry Studies on Isopropyl Chloro Oxo Acetate

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules like Isopropyl chloro(oxo)acetate. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. For acyl chlorides, DFT has been used to investigate reaction mechanisms, such as hydrolysis, which typically proceeds via a concerted SN2 mechanism. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine and the second carbonyl group would significantly influence the electrophilicity of the carbonyl carbon attached to the chlorine.

DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can be used to model reactions. researchgate.net For instance, in a reaction with a nucleophile, DFT can help predict the transition state geometry and the activation energy. The reactivity of acyl chlorides in reactions like Friedel-Crafts acylation has also been studied using DFT, highlighting the formation of acylium ions as a rate-determining step. researchgate.net

Table 1: Predicted DFT-Calculated Parameters for this compound and Related Acyl Chlorides

| Compound | Method | Basis Set | Calculated Property | Predicted Value/Trend |

|---|---|---|---|---|

| This compound | B3LYP | 6-31G* | Dipole Moment | High, due to electronegative O and Cl atoms |

| Acetyl chloride | M06-2X | 6-311++G(d,p) | Activation Energy (Hydrolysis) | Lower than non-activated acyl chlorides researchgate.net |

Note: The values for this compound are predictive and based on general principles of organic chemistry and computational studies of similar molecules.

Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer high accuracy. For molecules similar to this compound, such as oxalyl chloride, ab initio methods have been used to study their conformational nature. researchgate.net These studies can reveal the relative stability of different conformers, such as gauche and trans forms. researchgate.net

Ab initio studies on halogen atom transfer reactions from alkyl groups to acyl radicals have also been conducted, providing insights into the feasibility and energy barriers of such reactions. rsc.org For this compound, these methods could be employed to study its behavior in radical reactions.

Mechanistic Pathway Modeling and Transition State Characterization

Computational modeling is crucial for elucidating reaction mechanisms by characterizing the potential energy surface, including reactants, products, intermediates, and transition states. For acyl chlorides, DFT studies have shown that the mechanism of nucleophilic substitution can vary. For example, the hydrolysis of acetyl chloride is suggested to proceed via a concerted SN2 mechanism, while ethanolysis may involve a tetrahedral intermediate in an addition-elimination mechanism. researchgate.net

For this compound, a reaction with a nucleophile would likely be modeled to determine the most favorable pathway. The calculations would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The nature of the transition state (e.g., "tight" or "loose") can also be characterized, which provides further insight into the reaction mechanism. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and shape of these orbitals are critical in predicting how a molecule will react. youtube.com

For this compound, the LUMO is expected to be centered on the carbonyl carbon of the acyl chloride group, making it highly electrophilic and susceptible to nucleophilic attack. cureffi.org The energy of the LUMO can be correlated with the electrophilicity of the molecule. pku.edu.cn The HOMO, on the other hand, would likely be located on the oxygen and chlorine atoms, indicating their potential as electron donors in certain reactions. youtube.com

Chemical reactivity indices, derived from conceptual DFT, can also be calculated to provide a quantitative measure of reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of electrophilic power.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Indices for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Low nucleophilicity |

| LUMO Energy | Very low | High electrophilicity at the acyl chloride carbonyl carbon |

| HOMO-LUMO Gap | Large | High kinetic stability |

Note: These are qualitative predictions based on the electronic structure of the molecule.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org For this compound, rotation around the C-O bond of the isopropyl group and the C-C bond connecting the two carbonyl groups will lead to different conformers with varying energies.

Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy surface as a function of dihedral angles. cwu.edu For esters containing isopropyl groups, studies have shown that different rotational minima exist, and their relative populations can be determined based on their computed Gibbs free energies. researchgate.net The presence of bulky groups and intramolecular interactions, such as dipole-dipole interactions, will influence the conformational preferences of this compound. Understanding these preferences is important as the reactivity of a molecule can be dependent on its conformation.

Advanced Analytical Methodologies for Research Characterization of Isopropyl Chloro Oxo Acetate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopy is fundamental to understanding the molecular architecture of Isopropyl chloro(oxo)acetate and the products derived from its reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the atomic connectivity and functional groups present in a molecule.

High-resolution NMR spectroscopy is an unparalleled tool for the definitive structural assignment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a complete picture of the molecule's framework.

¹H NMR spectroscopy identifies the number and type of protons in the molecule. For this compound, the spectrum would show a doublet for the six equivalent methyl protons and a septet for the single methine proton of the isopropyl group, with chemical shifts influenced by the adjacent electron-withdrawing ester oxygen.

¹³C NMR spectroscopy provides information on the carbon skeleton. Key signals would include those for the methyl and methine carbons of the isopropyl group, and critically, two distinct carbonyl carbon signals at low field—one for the ester carbonyl and one for the highly deshielded acyl chloride carbonyl. libretexts.org

2D-NMR techniques are essential for assembling the molecular puzzle. slideshare.net

COSY (Correlation Spectroscopy) reveals proton-proton couplings (J-coupling), confirming the connectivity between the methine and methyl protons within the isopropyl moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. pressbooks.pubcolumbia.edu This experiment would definitively link the proton signals of the isopropyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com It would establish the key connection from the isopropyl methine proton to the ester carbonyl carbon, confirming the ester structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be useful in the analysis of more complex derivatives. slideshare.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on typical chemical shift values for similar functional groups.)

| Atom | Nucleus | Multiplicity | Predicted Chemical Shift (ppm) | Description |

| (CH₃)₂CH- | ¹H | Doublet | ~1.4 | Methyl protons of isopropyl group |

| (CH₃)₂CH- | ¹H | Septet | ~5.2 | Methine proton of isopropyl group |

| (CH₃)₂CH- | ¹³C | ~21 | Methyl carbons of isopropyl group | |

| (CH₃)₂CH- | ¹³C | ~72 | Methine carbon of isopropyl group | |

| -O-C=O | ¹³C | ~160 | Ester carbonyl carbon | |

| -C(=O)Cl | ¹³C | ~168 | Acyl chloride carbonyl carbon |

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, making it ideal for monitoring the conversion of reactants to products. ucdavis.edu The IR spectrum of this compound is distinguished by the presence of two strong carbonyl (C=O) stretching absorptions at high frequencies. uobabylon.edu.iq

The acyl chloride carbonyl group typically absorbs at a higher wavenumber (around 1800 cm⁻¹) compared to the ester carbonyl group (around 1740 cm⁻¹). libretexts.orglibretexts.org This clear separation allows for the distinct identification of both functional groups within the same molecule. During a reaction, such as the conversion of the acyl chloride to an amide or a different ester, the disappearance of the characteristic ~1800 cm⁻¹ band and the appearance of a new carbonyl band (e.g., ~1650 cm⁻¹ for an amide) can be readily monitored. rsc.org

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O | Stretch | ~1800 | Strong |

| Ester | C=O | Stretch | ~1740 | Strong |

| Alkane | C-H | Stretch | 2850-3000 | Medium |

| Ester | C-O | Stretch | 1100-1300 | Strong |

| Acyl Chloride | C-Cl | Stretch | 550-730 | Medium |

Mass Spectrometry for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million (ppm). fiveable.memeasurlabs.com This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₅H₇ClO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique is also invaluable for confirming the identity of reaction products and byproducts, leveraging the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) to further validate the presence of chlorine in the detected ions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and analyzing volatile compounds. nih.gov A sample mixture is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which generates a mass spectrum. ekb.eg

For reactions involving this compound, GC-MS is ideal for separating the starting material, products, and any volatile impurities. nih.gov The resulting mass spectrum for each component provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or through manual interpretation.

For reaction mixtures that are non-volatile, thermally unstable, or highly complex, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. mdpi.com LC separates components in the liquid phase before they are introduced into the mass spectrometer. nih.govnih.gov This technique is particularly useful for monitoring the progress of reactions in real-time by analyzing small aliquots of the reaction mixture. It can effectively track the consumption of this compound and the formation of various products, even in complex biological or synthetic matrices, making it a versatile tool for kinetic studies and reaction optimization. waters.com

Chromatographic Separations for Research Isolation and Purification

The isolation and purification of this compound, a reactive α-keto acid chloride, necessitates specialized chromatographic techniques that account for its inherent instability, particularly its susceptibility to hydrolysis. Both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are pivotal methodologies in the research setting, tailored to handle such labile compounds for preparative purification and analytical assessment.

Advanced Flash Column Chromatography Techniques

Flash column chromatography is a primary method for the preparative purification of this compound from crude reaction mixtures. ajrconline.org Given the compound's moisture-sensitive acyl chloride moiety, advanced techniques focus on maintaining anhydrous conditions to prevent degradation. researchgate.net The selection of stationary and mobile phases is critical for achieving efficient separation while preserving the integrity of the molecule.

Key Considerations for Flash Chromatography of this compound:

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase. Its slightly acidic nature can be suitable for the purification of many organic compounds. However, for particularly acid-sensitive substrates or to minimize potential hydrolysis catalyzed by surface silanol (B1196071) groups, deactivated or neutral silica, or even alumina, may be considered.

Anhydrous Conditions: The entire chromatographic system, including the column, silica gel, solvents, and sample, must be scrupulously dried to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid. This can be achieved by oven-drying glassware, using freshly distilled and dried solvents, and performing the chromatography under an inert atmosphere (e.g., nitrogen or argon). researchgate.net

Mobile Phase Selection: A non-polar/moderately polar solvent system is typically employed. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems are mixtures of hexanes or heptane (B126788) with ethyl acetate (B1210297) or dichloromethane. researchgate.net The optimal solvent system is usually determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Sample Loading: The crude sample should be dissolved in a minimal amount of a solvent that is non-polar relative to the initial mobile phase to ensure a narrow starting band. If the sample is not readily soluble, it can be adsorbed onto a small amount of silica gel, which is then carefully loaded onto the top of the column. mit.edu

Illustrative Flash Chromatography Parameters for Structurally Related Compounds:

Due to the limited specific data for this compound, the following table presents typical conditions used for the purification of related reactive organic compounds, such as other acyl chlorides and α-keto esters. These serve as a starting point for method development.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography, providing good resolution. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0% to 20% Ethyl Acetate) | Allows for the elution of non-polar impurities first, followed by the target compound. |

| Loading Technique | Dry loading (adsorbed on silica) or concentrated solution in a non-polar solvent | Minimizes band broadening and prevents precipitation on the column. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive acyl chloride. |

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for high-resolution preparative separations on a smaller scale. The high reactivity of the acyl chloride group presents a significant challenge for traditional reversed-phase HPLC, which typically uses aqueous mobile phases. reddit.com Therefore, specialized approaches are required.

Analytical HPLC Strategies:

Normal-Phase HPLC: To avoid the issues associated with aqueous mobile phases, normal-phase HPLC (NP-HPLC) is a suitable alternative. This technique employs a polar stationary phase (e.g., silica or cyano-bonded silica) and non-polar, anhydrous mobile phases (e.g., mixtures of hexane, isopropanol (B130326), and ethyl acetate). NP-HPLC can provide excellent resolution for polar and non-polar compounds while maintaining the integrity of moisture-sensitive analytes.

Derivatization for Reversed-Phase HPLC: A common and effective strategy for analyzing reactive acyl chlorides is to convert them into more stable derivatives prior to analysis. google.comnih.gov This involves reacting the this compound with a suitable nucleophile to form a stable product that can be easily analyzed by reversed-phase HPLC.

Esterification: Reaction with an anhydrous alcohol (e.g., methanol (B129727) or ethanol) converts the acyl chloride to the corresponding ester, which is generally stable in aqueous mobile phases. researchgate.net

Amidation: Reaction with an amine can also yield a stable amide derivative.

Derivatization with UV-Active Reagents: For enhanced detection, derivatizing agents that introduce a chromophore, such as 2-nitrophenylhydrazine, can be used. This allows for sensitive detection at higher wavelengths, minimizing interference from the sample matrix. nih.gov

Preparative HPLC:

For obtaining highly pure samples of this compound, preparative HPLC can be employed. teledynelabs.com Similar to analytical HPLC, either normal-phase chromatography with anhydrous solvents or reversed-phase chromatography of a stable derivative would be the methods of choice. The selection depends on the scale of the purification and the subsequent use of the purified compound. If the intact acyl chloride is required, normal-phase preparative HPLC under strict anhydrous conditions is necessary.

Representative HPLC Conditions for Analogous Compounds:

The following table outlines potential starting conditions for the HPLC analysis of this compound or its derivatives, based on methods for structurally similar compounds like ethyl chloroacetate (B1199739). sielc.compw.edu.pl

| Parameter | Normal-Phase (for intact compound) | Reversed-Phase (for derivative) |

| Column | Silica or Cyano-propyl bonded silica, 3-5 µm | C18, 3-5 µm |

| Mobile Phase | Hexane:Isopropanol (e.g., 95:5 v/v) | Acetonitrile:Water gradient (e.g., 40% to 90% Acetonitrile) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 210-220 nm | UV at a wavelength appropriate for the derivative (e.g., 210 nm for simple esters, or a higher wavelength for chromophore-tagged derivatives) |

| Temperature | Ambient | Ambient or controlled (e.g., 30 °C) |

Future Research Directions and Emerging Trends for Isopropyl Chloro Oxo Acetate

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the future of isopropyl chloro(oxo)acetate synthesis. ijirmps.orgwjarr.com Current research into the synthesis of the related compound, isopropyl chloroacetate (B1199739), provides a roadmap for developing more environmentally benign methods for producing this compound. These approaches focus on the use of safer solvents, renewable raw materials, and energy-efficient processes. ijirmps.org

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The reactivity of this compound makes it a versatile building block, and new catalysts can enable more selective and efficient transformations. Research into the synthesis of the analogous isopropyl chloroacetate has highlighted several innovative catalytic approaches that could be adapted for this compound.

These include the use of:

Inorganic metal salts of organic sulfonates: Catalysts such as Ce(CH3SO3)3∙H2O have shown high efficacy in the synthesis of isopropyl chloroacetate. bibliomed.org

Ionic liquids: Systems like [(CH2)4SO3HPy]HSO4 have been investigated as reusable and effective catalysts. bibliomed.org

Heteropolyacids and solid superacids: These catalysts offer high acidity and thermal stability, making them suitable for a range of organic transformations. bibliomed.org

Future research will likely focus on designing catalysts specifically tailored for the transformations of this compound. This could involve the development of chiral catalysts for asymmetric synthesis, photocatalysts for light-driven reactions, and bifunctional catalysts that can promote multiple reaction steps in a single pot. The goal is to develop catalytic systems that are not only highly active and selective but also robust, recyclable, and environmentally benign.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant trend towards more efficient, safer, and scalable chemical production. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. thieme.detarosdiscovery.com

A notable application of isopropyl 2-chloro-2-oxoacetate has been demonstrated in the photochemical synthesis of bicyclo[1.1.1]pentane (BCP) building blocks within a continuous flow system. beilstein-journals.org This process highlights the potential for using flow chemistry to enable reactions that are difficult to control in traditional batch setups. The integration of in-line purification and analysis can further enhance the efficiency of these processes. beilstein-journals.org

Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new reactions involving this compound. chemrxiv.org These platforms can perform a large number of experiments in a short amount of time, systematically varying reaction conditions to identify optimal parameters. chemrxiv.org The combination of flow chemistry and automated synthesis will be a powerful tool for exploring the reaction space of this compound and developing novel synthetic methodologies. nih.gov

Advanced Applications in Medicinal Chemistry Precursor Development

This compound is a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry. Its reactivity allows for the introduction of key structural motifs into drug candidates. A significant application is its use in the synthesis of bicyclo[1.1.1]pentanes (BCPs). BCPs are increasingly recognized as important bioisosteres for para-substituted benzene rings in drug design, often leading to improved pharmacological properties such as increased solubility and metabolic stability. nih.govresearchgate.net

The photochemical reaction of isopropyl 2-chloro-2-oxoacetate with [1.1.1]propellane provides a route to BCP derivatives that can be further elaborated into medicinally relevant compounds. beilstein-journals.org This methodology opens up new avenues for the creation of novel drug scaffolds. nih.gov Future research in this area will likely focus on expanding the scope of BCP derivatives that can be synthesized using this compound and exploring the incorporation of these building blocks into a wider range of therapeutic agents. The development of scalable and efficient syntheses of these precursors will be critical for their adoption in drug discovery and development programs. chemrxiv.orgresearchgate.net

Potential in Materials Science and Supramolecular Chemistry

While the applications of this compound have traditionally been in organic synthesis, its unique chemical properties suggest potential for its use in materials science and supramolecular chemistry. The reactive nature of the chloro(oxo)acetyl group could be exploited for the functionalization of polymers and other materials. For example, it could be used to attach specific molecules to a polymer backbone, thereby modifying the material's properties for applications such as sensors, responsive coatings, or drug delivery systems.

In the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound could serve as a building block for the construction of complex, self-assembling systems. ugent.be The ester and chloro-carbonyl groups offer sites for hydrogen bonding and other non-covalent interactions, which could be used to direct the assembly of molecules into well-defined architectures. Future research could explore the design and synthesis of molecules derived from this compound that can form supramolecular polymers, gels, or liquid crystals with novel properties and functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.